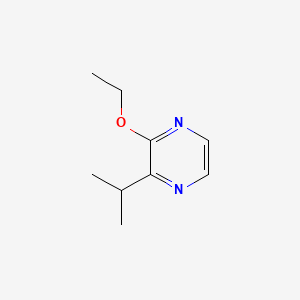

2-Ethoxy-3-isopropylpyrazine

説明

特性

IUPAC Name |

2-ethoxy-3-propan-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-4-12-9-8(7(2)3)10-5-6-11-9/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAUBPVQMBOANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN=C1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072598 | |

| Record name | Pyrazine, 2-ethoxy-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless to yellow liquid; Slightly roasted nut aroma | |

| Record name | 2-Ethoxy-3-isopropylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Ethoxy-3-isopropylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.010 - 1.040 (20°) | |

| Record name | 2-Ethoxy-3-isopropylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

72797-16-1 | |

| Record name | 2-Ethoxy-3-isopropylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72797-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3-isopropylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethoxy-3-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-ethoxy-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-3-isopropylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXY-3-ISOPROPYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU7E06NLO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Route A: Alkylation of 2-Ethoxypyrazine Derivatives

This classical approach involves the alkylation of a pyrazine precursor bearing an ethoxy substituent at position 2. The isopropyl group is introduced via alkyl halides or amines under basic or catalytic conditions.

- Reagents: 2-ethoxypyrazine, isopropyl halide or amine

- Catalysts: Strong bases such as sodium hydroxide or potassium hydroxide

- Conditions: Controlled temperature to avoid side reactions

- Purification: Recrystallization, chromatography, or distillation to isolate pure product

Route B: Amination of 2-Ethoxy-3-methylpyrazine

A prominent method involves reacting 2-ethoxy-3-methylpyrazine with isopropylamine in the presence of a strong base catalyst.

- Step 1: Nucleophilic substitution of the methyl group by isopropylamine

- Step 2: Reduction of the intermediate amine to form this compound

- Reducing Agents: Sodium borohydride or lithium aluminum hydride

- Outcome: High yield of target compound with minimal by-products

Route C: Catalytic Reduction

An alternative synthetic route uses catalytic hydrogenation or metal reduction:

- Reactants: 2-ethoxy-3-methylpyrazine and isopropylamine

- Catalysts/Reductants: Hydrogen gas with a metal catalyst or sodium metal

- Process: Simultaneous amination and reduction to yield this compound

- Separation: Water extraction followed by distillation to separate alcohol by-products

Purification Techniques

Purification is critical to remove impurities introduced during synthesis. Common methods include:

| Purification Method | Description | Advantages |

|---|---|---|

| Recrystallization | Dissolving crude product in solvent and cooling to crystallize pure compound | Simple, cost-effective |

| Chromatography | Separation based on compound affinity to stationary phase | High purity, selective |

| Distillation | Separation based on boiling point differences | Efficient for volatile compounds |

Comparative Data Table of Preparation Routes

| Aspect | Route A (Alkylation) | Route B (Amination + Reduction) | Route C (Catalytic Reduction) |

|---|---|---|---|

| Starting Material | 2-Ethoxypyrazine | 2-Ethoxy-3-methylpyrazine | 2-Ethoxy-3-methylpyrazine |

| Key Reagents | Isopropyl halide/amine, base | Isopropylamine, NaBH4 or LiAlH4 | Isopropylamine, H2 or Na metal |

| Catalyst | Strong base (NaOH, KOH) | None (reducing agent used) | Metal catalyst or sodium metal |

| Reaction Conditions | Mild to moderate temperature | Ambient to mild heating | Hydrogenation conditions or metal reduction |

| Yield | Moderate to high | High | Moderate to high |

| Purification | Recrystallization, chromatography | Chromatography, distillation | Extraction, distillation |

| By-products | Minimal | Alcohol by-products possible | Alcohol and others |

Research Findings and Notes

- The amination and reduction route (Route B) is favored for its high yield and relatively straightforward reaction conditions.

- Catalytic reduction (Route C) offers a one-pot synthesis but requires careful control of reaction parameters to minimize side products.

- Purification methods must be tailored to the synthetic route used; chromatography is particularly effective in removing closely related impurities.

- The final product purity is crucial for applications in flavor and fragrance industries, necessitating rigorous purification protocols.

科学的研究の応用

Flavor and Fragrance Industry

2-Ethoxy-3-isopropylpyrazine is predominantly used as a flavoring agent due to its distinctive nutty aroma. Its applications include:

- Food Products : Enhancing the sensory experience in various food items, particularly in snacks and beverages. It is valued for its ability to improve flavor profiles without overpowering other ingredients .

- Perfume Formulations : Incorporated into perfumes and colognes, contributing to complex fragrance profiles that appeal to consumers seeking unique scents .

Sensory Science

This compound serves as a model in sensory studies, allowing researchers to investigate:

- Flavor Perception : Understanding how consumers perceive different flavors and aromas can lead to improved product formulations in the food and beverage industry .

- Consumer Preferences : Studies have shown that the presence of this compound can significantly influence consumer choices based on its aroma profile.

Aromatherapy Products

Due to its pleasant scent, this compound is also utilized in:

- Essential Oils : Its incorporation into essential oils promotes relaxation and well-being, making it a popular choice in aromatherapy .

Biological Research

Emerging studies suggest potential biological activities of this compound:

- Antimicrobial Properties : Preliminary research indicates that this compound may exhibit antimicrobial effects, making it a candidate for further investigation in medicinal chemistry.

- Antioxidant Activities : There are indications that it may possess antioxidant properties, which could be beneficial in developing health supplements or functional foods.

Case Study 1: Sensory Analysis of Food Products

A study conducted on various snack products demonstrated that the addition of this compound significantly enhanced the overall flavor profile, leading to higher consumer satisfaction scores compared to control samples lacking this compound. The results indicated a marked preference for products containing this flavoring agent, showcasing its effectiveness in food applications .

Case Study 2: Perfume Development

In a comparative study of perfume formulations, the inclusion of this compound contributed to a more complex scent profile, which was rated higher by fragrance experts. This case highlights the compound's role in enhancing product appeal within the competitive fragrance market .

Data Tables

| Application Area | Specific Use | Impact |

|---|---|---|

| Flavor Industry | Flavoring agent in snacks | Enhanced sensory experience |

| Fragrance Industry | Component in perfumes | Improved consumer appeal |

| Sensory Science | Model compound for flavor perception studies | Insights into consumer preferences |

| Aromatherapy | Ingredient in essential oils | Promotes relaxation |

| Biological Research | Potential antimicrobial and antioxidant effects | New avenues for health applications |

作用機序

The mechanism of action of 2-Ethoxy-3-isopropylpyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit essential enzymes .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 2-Ethoxy-3-isopropylpyrazine with four structurally related pyrazines:

Key Observations :

- Substituent Effects : Larger alkyl groups (e.g., isopropyl in this compound) increase hydrophobicity and reduce volatility compared to smaller groups (e.g., methyl in 2-Methoxy-3-methylpyrazine).

- Aroma Differences: Methoxy derivatives (e.g., IBMP) are associated with green, vegetal notes in wines, while ethoxy-substituted compounds (e.g., this compound) contribute roasted, nutty aromas .

Research Findings and Methodological Insights

Thermodynamic Binding Studies

A study comparing 2-Methoxy-3-isopropylpyrazine and IBMP revealed that ligand-protein binding is enthalpy-driven, with conformational changes in the protein pocket offsetting entropic penalties. This highlights the role of substituent size in molecular interactions .

Stability and Degradation

This compound is stable under controlled storage but degrades upon prolonged exposure to oxidizers, producing CO, CO₂, and nitrogen oxides . Methoxy analogs like IBMP are more susceptible to photodegradation in vineyards, impacting wine aroma profiles .

生物活性

2-Ethoxy-3-isopropylpyrazine is an organic compound known for its distinctive nutty aroma and potential biological activities. This article explores its biological activity, including antimicrobial and antioxidant properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₄N₂O

- Molecular Weight : 166.22 g/mol

- Appearance : Clear colorless to yellow liquid

- Odor : Slightly roasted nut aroma

Target of Action

This compound primarily interacts with olfactory receptors, leading to the perception of its characteristic aroma. This interaction initiates a signal transduction pathway that activates the olfactory system, resulting in sensory responses related to smell.

Biochemical Pathways

The compound's biological activity may also extend beyond olfaction, with studies indicating potential antimicrobial and antioxidant effects. The exact biochemical pathways involved in these activities are still under investigation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of specific bacteria and fungi, highlighting its potential use in food preservation and as a natural antimicrobial agent .

Antioxidant Activity

The antioxidant properties of this compound have been explored in several studies. It has shown the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of food chemistry and health applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Ethoxy and isopropyl groups | Antimicrobial, antioxidant |

| 2-Methoxy-3-isopropylpyrazine | Methoxy group | Similar antimicrobial properties |

| 2-Ethoxy-3-methylpyrazine | Methyl group | Limited studies on biological activity |

| 2-Ethoxy-3-propylpyrazine | Propyl group | Less studied; potential for similar activity |

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Journal of Phytopharmacology examined the antimicrobial effects of various substituted pyrazines, including this compound. Results showed significant inhibition against common foodborne pathogens, suggesting its utility in food safety applications .

- Antioxidant Study : Research conducted on the antioxidant capacity of this compound revealed that it effectively reduced lipid peroxidation in vitro, indicating its potential role as a natural preservative in food products .

Q & A

Basic: What are the recommended methods for synthesizing 2-Ethoxy-3-isopropylpyrazine in a laboratory setting?

Methodological Answer:

A common synthesis route involves the condensation of α-dicarbonyl compounds with alanine derivatives under controlled conditions. For instance, adjusting reaction temperature (typically 80–100°C) and pH (neutral to slightly acidic) minimizes side reactions like over-oxidation or polymerization. Post-synthesis purification via fractional distillation or preparative chromatography ensures high purity (>95%), as impurities can skew analytical results in downstream applications .

Basic: What safety precautions are essential when handling this compound in research laboratories?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact (classified as Skin Corrosion/Irritant Category 2 and Eye Damage/Irritant Category 2A) .

- Storage: Store in a ventilated, cool area (<25°C) away from oxidizers to avoid decomposition into CO, CO₂, and nitrogen oxides .

- Emergency Protocols: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Use spill kits with inert absorbents (e.g., vermiculite) .

Advanced: How can researchers investigate the thermodynamic binding properties of this compound with proteins?

Methodological Answer:

Isothermal Titration Calorimetry (ITC) quantifies binding enthalpy (ΔH) and entropy (ΔS), while X-ray crystallography resolves ligand-protein interactions at the atomic level. For example, studies on Major Urinary Protein (MUP-I) revealed binding is enthalpy-driven due to desolvation effects, with conformational flexibility observed via NMR relaxation measurements . Combining these techniques provides a holistic view of binding thermodynamics and structural dynamics.

Basic: Which crystallographic techniques are suitable for determining the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.

- Refinement: Apply anisotropic displacement parameters for non-H atoms. R-factor convergence below 5% ensures accuracy .

Advanced: What chromatographic and spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- GC/MS: Retention time (RT) ~11.14 min and Kovats Index (KI) ~1092 aid identification. Electron Ionization (EI) at 70 eV generates diagnostic fragments (e.g., m/z 138 for molecular ion) .

- NMR: ¹H NMR in CDCl₃ shows characteristic pyrazine ring protons (δ 8.2–8.5 ppm) and ethoxy/isopropyl groups (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .

Basic: How does this compound contribute to flavor profiles in natural products?

Methodological Answer:

As a volatile pyrazine, it imparts earthy/vegetal notes at concentrations as low as 1 ppb. In cumin (Cuminum cyminum), it synergizes with cuminaldehyde and terpenoids to enhance aroma complexity. Analytical methods like HS-SPME-GC/MS quantify its contribution to flavor matrices .

Advanced: What factors influence the stability and decomposition pathways of this compound under varying storage conditions?

Methodological Answer:

- Light/Temperature: Prolonged exposure to UV light or temperatures >30°C accelerates degradation. Store in amber vials under inert gas (N₂/Ar).

- Oxidative Pathways: Reacts with O₂ to form nitrogen oxides; antioxidants like BHT (0.01% w/w) mitigate this .

Advanced: What strategies mitigate side reactions during the synthesis of this compound derivatives?

Methodological Answer:

- Reagent Selection: Use anhydrous solvents (e.g., THF) to prevent hydrolysis.

- Catalytic Control: Employ Lewis acids (e.g., ZnCl₂) to direct regioselectivity in pyrazine ring formation.

- Workflow Optimization: Monitor reaction progress via TLC (Rf ~0.6 in hexane:EtOAc 7:3) to terminate at optimal conversion .

Advanced: How can molecular modeling predict the interaction mechanisms of this compound with biological targets?

Methodological Answer:

Docking simulations (e.g., AutoDock Vina) using protein structures (PDB ID: 1MUP) identify binding pockets. Molecular Dynamics (MD) simulations (50 ns trajectories) assess stability of ligand-protein complexes. Free energy calculations (MM/PBSA) validate enthalpic contributions observed experimentally .

Regulatory: What compliance considerations apply when using this compound in food-related research?

Methodological Answer:

- Food Additive Standards: Listed under South Korea’s MFDS as a flavoring agent (Code E238). Adhere to usage limits (typically <10 ppm) to avoid regulatory non-compliance.

- Documentation: Maintain SDS sheets (e.g., TCI America Version 1.1) and disposal records per TSCA regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。